molecular formula C15H18N4O4S2 B2530245 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 325729-52-0

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2530245
CAS No.: 325729-52-0
M. Wt: 382.45
InChI Key: FKLITBYKJBVFPK-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring:

  • A 1,3,4-thiadiazole core linked to a benzamide moiety.
  • A 2,6-dimethylmorpholine sulfonyl group at the 4-position of the benzamide.

The morpholine ring, a six-membered saturated heterocycle with two methyl groups, may improve pharmacokinetic properties compared to simpler substituents.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c1-10-7-19(8-11(2)23-10)25(21,22)13-5-3-12(4-6-13)14(20)17-15-18-16-9-24-15/h3-6,9-11H,7-8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLITBYKJBVFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330554
Record name 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85200063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325729-52-0
Record name 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves several steps. The general synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Sulfonylation: The morpholine ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl morpholine intermediate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through the reaction of thiosemicarbazide with a suitable acid chloride.

    Coupling Reaction: The final step involves coupling the sulfonyl morpholine intermediate with the thiadiazole ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced morpholine or thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl or benzamide groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and suitable solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs from literature include halogenated, methoxy-substituted, and pyridyl-linked benzamide-thiadiazole derivatives. The table below highlights structural differences:

Compound Name/ID Substituent on Benzamide Thiadiazole Substituent Key Functional Groups
Target Compound 4-(2,6-Dimethylmorpholin-4-yl)sulfonyl None Sulfonyl, morpholine, benzamide
4b–4g () Halogens (Cl, F), methoxy 5-(Pyridin-2-yl) Halogens, pyridyl, benzamide
Compounds 7–9 () 4-(4-X-phenylsulfonyl) 4-(2,4-Difluorophenyl) Sulfonyl, triazole-thione
Compound 99 () 2,6-Dioxo-tetrahydropyrimidin-4-yl 5-(Aminomethyl) Pyrimidinedione, benzamide

Key Observations :

  • The morpholine sulfonyl group in the target compound replaces halogens, methoxy, or aryl sulfonyl groups in analogs, likely enhancing solubility due to morpholine’s hydrophilic nature .
  • Unlike triazole-thiones (), the thiadiazole core in the target compound lacks additional heterocyclic fusion, simplifying synthesis .

Physicochemical and Spectral Properties

Spectral data (IR, NMR) from analogs provide insights into substituent effects:

Table 2: Spectral Comparison
Compound IR Peaks (cm⁻¹) 1H NMR Features (δ, ppm)
Target Compound Not reported in evidence Not reported in evidence
4b–4g () N-H: 3150–3319; C=O: ~1663–1682 Pyridyl H: 7.5–8.9; Aromatic H: 6.8–7.9
Compounds 7–9 () C=S: 1247–1255; NH: 3278–3414 Triazole-thione H: 7.2–8.3

Analysis :

  • Halogenated analogs () show distinct aromatic proton shifts (e.g., 4d: δ 7.2–8.1 for fluorobenzene) compared to sulfonyl-containing derivatives .
Table 3: Bioactivity of Analogs
Compound Bioactivity (IC50/EC50) Mechanism/Notes
Target Compound Not reported Hypothesized: Enhanced solubility
4b–4g () Antimicrobial (MIC: 8–32 µg/mL) Pyridyl group enhances membrane penetration
Compound 99 () MCF-7: IC50 = 12 µM (vs. 8 µM for capecitabine) Pyrimidinedione improves DNA binding
Triazoles 7–9 () Cytotoxic (EC50: 1–10 µM) Sulfonyl group stabilizes protein interactions

Inferences :

  • The morpholine sulfonyl group may improve cellular uptake compared to halogenated analogs () .

Biological Activity

The compound 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide is part of a class of sulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₄N₄O₂S
  • Molecular Weight : 286.32 g/mol
  • IUPAC Name : this compound

Structure Analysis

The compound features a morpholine ring which enhances solubility and stability. The sulfonyl group acts as an electrophile, while the thiadiazole moiety is known for its biological activity. This combination suggests that the compound may interact with various biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a study demonstrated that certain thiadiazole compounds exhibited significant antiproliferative activity against various cancer cell lines. Specifically, derivatives with IC50 values below 10 μM were identified as promising candidates for further development .

The proposed mechanisms by which thiadiazoles exert their anticancer effects include:

  • Inhibition of Cell Cycle Progression : Some derivatives have been shown to arrest cancer cells at specific phases of the cell cycle (e.g., G2/M phase), likely through inhibition of cyclin-dependent kinases (CDKs) .
  • Induction of Apoptosis : Certain compounds increase sub-G1 populations in cancer cells, indicating necrosis or apoptosis induction .

Enzyme Inhibition

Molecular docking studies suggest that the compound can effectively bind to dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis. The binding affinity was reported to be superior to several known inhibitors, with a binding free energy (ΔG) of -9.0 kcal/mol . This interaction is facilitated by hydrogen bonds formed between the thiadiazole ring and specific amino acids within the enzyme's active site.

Study 1: Antiproliferative Activity

In a comparative study involving various thiadiazole derivatives, it was found that compounds similar to This compound showed significant cytotoxic effects against breast cancer cell lines (MCF-7). The study noted that some derivatives selectively targeted cancer cells while sparing normal fibroblasts .

Study 2: Molecular Docking and Binding Studies

A detailed molecular docking analysis revealed that the compound forms multiple hydrogen bonds with DHFR, enhancing its potential as an inhibitor. The stability of the complex was attributed to both hydrophilic and hydrophobic interactions facilitated by the morpholine and thiadiazole groups .

Comparative Table of Biological Activities

Compound NameIC50 (μM)Mechanism of ActionTarget Enzyme
Compound A<10Cell cycle arrestCDK1
Compound B<5Apoptosis inductionDHFR
This compound<10Enzyme inhibitionDHFR

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